molecular formula C18H28N4OS B2679316 N-[(4-butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 1172240-87-7

N-[(4-butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

Cat. No. B2679316
CAS RN: 1172240-87-7
M. Wt: 348.51
InChI Key: YWHJDBFCHFBKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Catalytic Applications

N-[(4-butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide and its derivatives have been explored for their potential in catalysis. A molybdenum trioxide hybrid decorated with a similar triazole-adamantane compound was studied as a catalyst for a variety of oxidation reactions. This hybrid demonstrated high thermal stability and reversible behavior, combining the advantages of both homogeneous and heterogeneous catalysis. Such materials are particularly noteworthy for their use of hydrogen peroxide, an eco-friendly oxidant, in reactions like sulfoxidation, oxidative alcohol dehydrogenation, aldehyde oxidation, and olefin epoxidation (Lysenko et al., 2019).

Polymer Synthesis

Compounds related to this compound have been utilized in the synthesis of various polymers. For instance, adamantane-type cardo dicarboxylic acids have been used to create polyamides with notable solubility in both polar and less polar solvents. These polymers exhibited high tensile strength, modulus, and glass transition temperatures, highlighting their potential in materials science (Liaw et al., 1999).

Coordination Polymers

Adamantane derivatives are valuable in the design of coordination polymers. For example, azole-carboxylate adamantane ligands have been synthesized and used to prepare copper(II) and nickel(II) coordination polymers. These polymers, characterized by unique structural features, have potential applications in various fields including catalysis, where they can act as catalysts in specific reactions (Pavlov et al., 2019).

Pharmaceutical Research

While avoiding specific details on drug usage and side effects, it's important to note that adamantane derivatives have been explored in pharmaceutical research. Various adamantane-based compounds have been synthesized and tested for antimicrobial and anti-inflammatory activities. This research highlights the potential of these compounds in developing new therapeutic agents (Al-Abdullah et al., 2014).

properties

IUPAC Name

N-[(4-butyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4OS/c1-2-3-4-22-15(20-21-17(22)24)11-19-16(23)18-8-12-5-13(9-18)7-14(6-12)10-18/h12-14H,2-11H2,1H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHJDBFCHFBKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NNC1=S)CNC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.